(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino 2-(trifluoromethyl)benzene-1-sulfonate
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Overview
Description
3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of strong chlorinating and fluorinating agents under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The presence of halogen and trifluoromethyl groups makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions, using palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, reducing agents, and transition metal catalysts. The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, nucleophilic substitution may yield derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation and enhanced properties.
Scientific Research Applications
3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The trifluoromethyl and sulfonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity, contributing to its potent activity.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Known for its use in crop protection products.
Fluazifop-butyl: A TFMP derivative used as an herbicide.
Pyridalyl: Another TFMP derivative with applications in pest control.
Uniqueness
3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] 2-(trifluoromethyl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6N3O3S/c15-9-5-7(13(16,17)18)6-23-11(9)12(22)24-27-28(25,26)10-4-2-1-3-8(10)14(19,20)21/h1-6H,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNLOVZOALXPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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